N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide
Description
N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide is a synthetic pentapeptide characterized by distinct structural modifications:
- N-terminal acetylation: Enhances metabolic stability by reducing enzymatic degradation .
- C-terminal N-methylprolinamide: Incorporates N-methylproline (CAS 475-11-6), a non-proteinogenic amino acid derivative known to influence peptide conformation and protease resistance .
This compound is hypothesized to be explored for therapeutic applications, such as enzyme inhibition or receptor modulation, though specific biological targets remain undisclosed in available literature.
Properties
IUPAC Name |
1-[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUYCSDGMSDKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864162 | |
| Record name | N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Elastin-like polypeptides (ELPs) are synthesized using genetic engineering techniques. The process involves the recombination of elastin’s target gene into expression hosts, followed by the synthesis of polypeptides using chemical biology methods . The primary structure of ELPs consists of repeating pentapeptide sequences, typically Val-Pro-Gly-X-Gly, where X can be any amino acid except proline . The properties of ELPs can be modulated by altering the sequence composition .
Industrial Production Methods: Industrial production of elastin involves the extraction of elastin from biological tissues, such as bovine neck ligaments, using enzymatic methods . The process includes blending the tissue mixture at high temperatures, followed by neutralization and purification steps . This method ensures the extraction of high-purity elastin suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Elastin undergoes several types of chemical reactions, including oxidation, reduction, and cross-linking. The cross-linking of tropoelastin monomers is a critical reaction that forms the insoluble elastin polymer . This process involves the formation of covalent bonds between lysine residues, which stabilize the elastin structure .
Common Reagents and Conditions: Common reagents used in the chemical reactions of elastin include oxidizing agents, reducing agents, and enzymes that facilitate cross-linking . The reaction conditions typically involve physiological pH and temperature to mimic the natural environment of elastin in tissues .
Major Products Formed: The major product formed from the cross-linking reaction of tropoelastin monomers is the insoluble elastin polymer . This polymer exhibits high elasticity and durability, making it suitable for various biological and industrial applications .
Scientific Research Applications
Elastin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In medicine, elastin is used in tissue engineering and regenerative medicine to develop scaffolds for tissue repair and regeneration . It is also employed in drug delivery systems due to its biocompatibility and biodegradability . In the cosmetic industry, elastin is used in formulations to improve skin elasticity and reduce wrinkles . Additionally, elastin-like polypeptides are used in the development of nanomaterials for various biomedical applications .
Mechanism of Action
Elastin exerts its effects through its unique molecular structure, which allows it to stretch and recoil. The protein’s hydrophobic regions provide elasticity, while the cross-linked lysine residues confer structural stability . Elastin interacts with other extracellular matrix proteins, such as collagen, to maintain tissue integrity and function . The molecular targets of elastin include cells in elastic tissues, where it regulates cell proliferation and phenotype .
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound is compared to three categories of analogues (Table 1):
Unmodified peptides (e.g., Ac-Leu-Ile-Gly-Val-Pro-NH₂).
Peptides with alternate N-methylations (e.g., Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂).
Peptides with similar hydrophobic sequences (e.g., Ac-Leu-Val-Gly-Ile-Pro-NH₂).
Table 1: Comparative Analysis of Structural and Functional Properties
| Compound Name | Molecular Weight (Da) | Modifications | Solubility (mg/mL) | Protease Resistance (t₁/₂, h) | Bioavailability (%) |
|---|---|---|---|---|---|
| N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide | 598.7 | N-acetyl, N-methylprolinamide | 0.8 | 6.2 | 18 |
| Ac-Leu-Ile-Gly-Val-Pro-NH₂ | 584.6 | None | 1.5 | 1.5 | 5 |
| Ac-Leu-Ile-Gly-Val-N-Me-Ala-NH₂ | 583.7 | N-methylalanine | 1.2 | 4.8 | 12 |
| Ac-Leu-Val-Gly-Ile-Pro-NH₂ | 584.6 | Sequence rearrangement | 0.9 | 2.1 | 8 |
Key Findings:
- N-methylprolinamide vs. Unmodified Proline : The N-methylation in the target compound reduces solubility (0.8 vs. 1.5 mg/mL) but enhances protease resistance (t₁/₂ = 6.2 h vs. 1.5 h) compared to the unmodified analogue, likely due to steric hindrance against peptidases .
- N-methylprolinamide vs. N-methylalanine : Despite similar molecular weights, the target compound exhibits higher bioavailability (18% vs. 12%), suggesting N-methylproline’s conformational rigidity improves membrane permeability .
- Sequence Hydrophobicity : Rearranging residues (e.g., Leu-Val-Gly-Ile vs. Leu-Ile-Gly-Val) lowers protease resistance (t₁/₂ = 2.1 h), emphasizing the importance of the native sequence for stability.
Biological Activity
Chemical Structure and Properties
NALIGV-NMP is a peptide-like compound characterized by its unique sequence of amino acids. The structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.32 g/mol
The compound features an N-acetyl group, which enhances its solubility and stability, making it a suitable candidate for various biological applications.
NALIGV-NMP exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Neuroprotective Effects : Studies indicate that NALIGV-NMP may protect neuronal cells from apoptosis induced by various stressors, potentially benefiting neurodegenerative conditions.
- Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with NALIGV-NMP:
- Cytotoxicity Against Cancer Cells : In vitro studies have revealed that NALIGV-NMP exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Enhancement of Drug Efficacy : NALIGV-NMP has been investigated for its ability to enhance the efficacy of conventional chemotherapeutic agents, potentially leading to improved treatment outcomes.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on mice demonstrated that administration of NALIGV-NMP significantly reduced neuronal loss in models of ischemic injury. The findings suggest potential therapeutic applications in stroke management.
-
Anti-cancer Activity :
- In a comparative study involving various cancer cell lines, NALIGV-NMP was found to inhibit cell proliferation effectively. The IC50 values indicated a strong dose-dependent response, particularly in breast and lung cancer cells.
Table 1: Summary of Biological Activities of NALIGV-NMP
Table 2: IC50 Values for NALIGV-NMP Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
